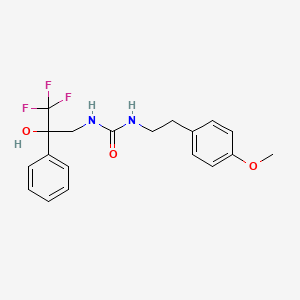![molecular formula C17H17FN6O B2444214 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide CAS No. 2034269-06-0](/img/structure/B2444214.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide” is a chemical compound that has been studied for its potential therapeutic applications. It is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . This compound has been proposed as a bromodomain inhibitor with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-b]pyridazine derivative . The binding modes of this compound have been characterized by determining the crystal structures of BD1 in complex with selected inhibitors .
Aplicaciones Científicas De Investigación
Synthesis and Insecticidal Activity
Compounds incorporating triazolopyridazine and similar heterocyclic moieties have been synthesized and evaluated for their insecticidal properties. For example, certain heterocycles have been assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis, indicating potential applications in agricultural chemistry to develop new insecticidal agents (Fadda et al., 2017).
Anticancer Activity
Modifications of compounds with triazolopyridazine structures have been investigated for their potential as PI3K inhibitors with significant anticancer effects. Such studies focus on altering the molecular structure to enhance antiproliferative activities against various cancer cell lines, indicating their relevance in the development of new anticancer therapies (Wang et al., 2015).
Antiasthma Agents
The development of triazolopyrimidines as potential antiasthma agents through inhibition of mediator release suggests an application in creating new treatments for asthma. This research involves the synthesis of novel compounds and their pharmacological evaluation to identify effective antiasthma medications (Medwid et al., 1990).
Cardiovascular Agents
Triazolopyrimidines fused to different heterocyclic systems have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. This research aims to discover new cardiovascular agents with improved therapeutic profiles (Sato et al., 1980).
Molecular Docking and Screening
Novel pyridine and fused pyridine derivatives, including triazolopyridines, have been prepared and subjected to in silico molecular docking screenings towards various target proteins. This type of research is crucial for understanding the interactions at the molecular level and developing compounds with antimicrobial and antioxidant activities (Flefel et al., 2018).
Mecanismo De Acción
This compound acts as a bromodomain inhibitor . Bromodomains are proteins that recognize acetylated lysine for epigenetic reading . Among BET family members, bromodomain-containing protein 4 (BRD4) has been extensively studied . The two bromodomains of BRD4 specifically interact with Kac containing the N-terminus of histones .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-13-3-1-12(2-4-13)9-17(25)20-14-7-8-23(10-14)16-6-5-15-21-19-11-24(15)22-16/h1-6,11,14H,7-10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTKMTQODBIOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid](/img/structure/B2444137.png)

![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444139.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2444145.png)

![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2444147.png)
![Methyl 4-[[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2444148.png)
![Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2444149.png)
![(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine](/img/structure/B2444150.png)

![2-(4-Fluorophenyl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2444153.png)